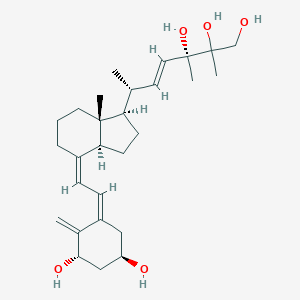
1,24,25,26-Tetrahydroxyergocalciferol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol is a complex organic molecule characterized by multiple chiral centers and a highly intricate structure. This compound belongs to the class of diterpenoids, which are known for their diverse biological activities and complex chemical structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclohexylidene and indenylidene moieties. Key reactions include Diels-Alder cycloaddition, hydroxylation, and methylation. The stereochemistry of the molecule is controlled through chiral catalysts and specific reaction conditions to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound through fermentation processes. These methods are more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: mCPBA, potassium permanganate (KMnO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like sodium azide (NaN3)
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and stereochemistry. Its intricate structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biology, the compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules. Its diverse reactivity makes it valuable in various industrial applications.
作用機序
The compound exerts its effects through multiple molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact mechanism of action depends on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
Atisine: Another diterpenoid with a similar core structure but different functional groups.
Denudatine: A diterpenoid with a different arrangement of functional groups and stereochemistry.
Arcutane: A diterpenoid with a similar backbone but different substituents.
Uniqueness
What sets (E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol apart is its unique combination of functional groups and stereochemistry, which confer distinct biological activities and reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
103305-11-9 |
|---|---|
分子式 |
C28H44O5 |
分子量 |
460.6 g/mol |
IUPAC名 |
(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol |
InChI |
InChI=1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8-,21-9-/t18-,22-,23-,24+,25+,26-,27-,28?/m1/s1 |
InChIキー |
JIKNSRWYDSGVIZ-AAXCPYGVSA-N |
SMILES |
CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
異性体SMILES |
C[C@H](/C=C/[C@](C)(C(C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
正規SMILES |
CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
同義語 |
1,24,25,26-tetrahydroxyergocalciferol 1,24,25,26-tetrahydroxyvitamin D2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
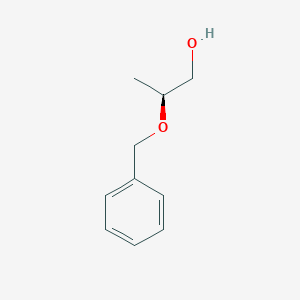
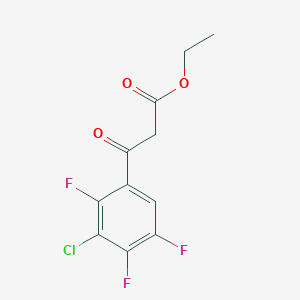
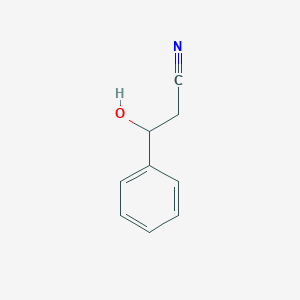
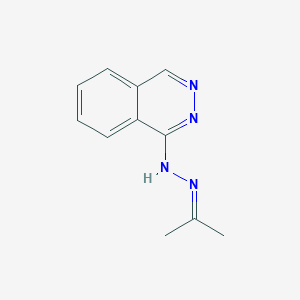
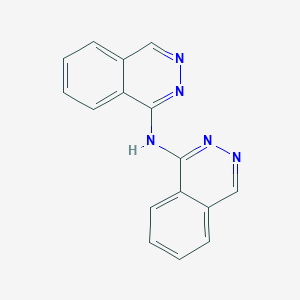
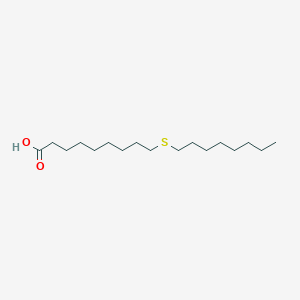
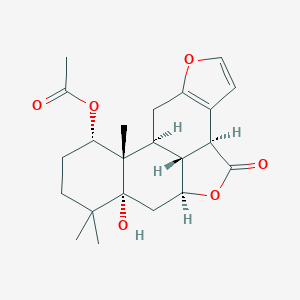
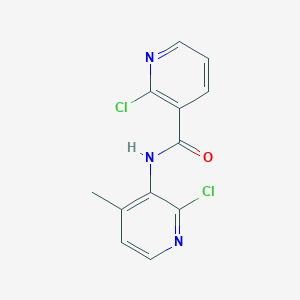
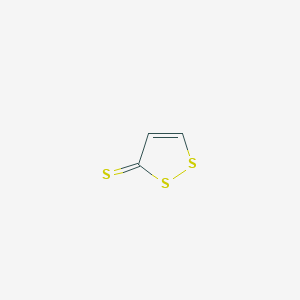
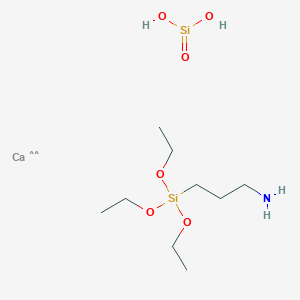
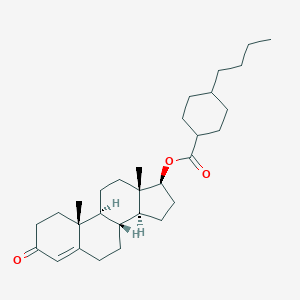
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
